Cas no 82192-57-2 (1-(Triisopropylsilyl)-1-propyne)

1-(Triisopropylsilyl)-1-propyne structure
82192-57-2 structure
Nome del prodotto:1-(Triisopropylsilyl)-1-propyne
Numero CAS:82192-57-2
MF:C12H24Si
MW:196.40446472168
MDL:MFCD00015636
CID:708316
PubChem ID:24862013

1-(Triisopropylsilyl)-1-propyne Proprietà chimiche e fisiche

Nomi e identificatori

    • Silane,tris(1-methylethyl)-1-propyn-1-yl-
    • 1-(Triisopropylsilyl)-1-propyne
    • tri(propan-2-yl)-prop-1-ynylsilane
    • 1-Triisopropylsilyl-1-propyne
    • Silane, tris(1-methylethyl)-1-propynyl- (9CI)
    • Tris(1-methylethyl)-1-propyn-1-ylsilane (ACI)
    • (1-Propyn-1-yl)triisopropylsilane
    • (Prop-1-yn-1-yl)tris(propan-2-yl)silane
    • 1-(Triisopropylsilyl)propyne
    • Triisopropyl(1-propynyl)silane
    • MFCD00015636
    • CS-0197443
    • T72971
    • 82192-57-2
    • Tris(1-methylethyl)-1-propynylsilane
    • T1690
    • DTXSID10399058
    • 1-(Triisopropylsilyl)-1-propyne, 98%
    • SY057337
    • AKOS015838444
    • FDEZWWXTHRGNJD-UHFFFAOYSA-N
    • TRIISOPROPYL(PROP-1-YN-1-YL)SILANE
    • BS-22651
    • MDL: MFCD00015636
    • Inchi: 1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3
    • Chiave InChI: FDEZWWXTHRGNJD-UHFFFAOYSA-N
    • Sorrisi: C(C)#C[Si](C(C)C)(C(C)C)C(C)C

Proprietà calcolate

  • Massa esatta: 196.16500
  • Massa monoisotopica: 196.164727300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Conta Tautomer: niente
  • Superficie polare topologica: 0Ų
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.82 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 70°C/1mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 159,8 ° f< br / >Celsius: 71 ° C< br / >
  • Indice di rifrazione: n20/D 1.4624(lit.)
  • PSA: 0.00000
  • LogP: 4.22770
  • Solubilità: Non determinato

1-(Triisopropylsilyl)-1-propyne Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

1-(Triisopropylsilyl)-1-propyne Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T219865-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2
1g
$ 45.00 2022-06-03
Cooke Chemical
A7966612-1ML
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
1ml
RMB 223.20 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04256-5g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
5g
¥1558.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1690-5ML
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
5ml
¥1475.00 2024-04-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26797-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 97%
1g
496.00 2021-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268113-10g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
10g
¥ɂŴɂź 2023-07-25
Ambeed
A853676-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 95%
1g
$40.0 2025-03-18
Ambeed
A853676-5g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 95%
5g
$141.0 2025-03-18
Ambeed
A853676-250mg
1-(Triisopropylsilyl)-1-propyne
82192-57-2 95%
250mg
$33.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268113-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
1g
¥254.00 2024-07-28

1-(Triisopropylsilyl)-1-propyne Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Diethyl ether
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Diethyl ether
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Butyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C
Riferimento
Triisopropylsilyl Trifluoromethanesulfonate
Hua, Duy H.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -82 °C; 2 h, -82 °C
1.2 -82 °C; -82 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Sulfur mediated propargylic C-H alkylation of alkynes
Hu, Gang; et al, Organic Chemistry Frontiers, 2018, 5(14), 2167-2170

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium bromide ,  4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 4 h, 50 °C
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
Riferimento
Cycloaddition-based approaches to nor-taxoids and aphenes via magnesium- and indium-mediated reactions (MSc Thesis)
Husk, Elizabeth, 2004, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
3-Lithio-1-triisopropylsilyl-1-propyne
Ruecker, Christoph, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Useful synthetic reagents derived from 1-(triisopropylsilyl)propyne and 1,3-bis(triisopropylsilyl)propyne. Direct, stereoselective synthesis of either Z or E enynes
Corey, E. J.; et al, Tetrahedron Letters, 1982, 23(7), 719-22

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Ethanol
2.1 Reagents: Pyridine Solvents: Diethyl ether
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Magnesium bromide ,  4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: Toluene ;  48 h, 100 °C
Riferimento
Palladium-Catalyzed Methylation of Alkynyl C(sp)-H Bonds with Dimethyl Sulfonium Ylides
Liu, Yan-Yun; et al, Journal of Organic Chemistry, 2013, 78(20), 10421-10426

Metodo di produzione 15

Condizioni di reazione
Riferimento
3-Lithio-1-triisopropylsilyl-1-propyne
Ruecker, Christoph, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Tetrahydrofuran
1.2 -
Riferimento
The hydroboration of silylacetylenes. The "silyl-Markovnikov" hydroboration route to pure (Z)-1-(2-borylvinyl)silanes and β-keto silanes
Soderquist, John A.; et al, Journal of the American Chemical Society, 1989, 111(13), 4873-8

1-(Triisopropylsilyl)-1-propyne Raw materials

1-(Triisopropylsilyl)-1-propyne Preparation Products

1-(Triisopropylsilyl)-1-propyne Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82192-57-2)1-(Triisopropylsilyl)-1-propyne
A961609
Purezza:99%
Quantità:10g
Prezzo ($):196.0